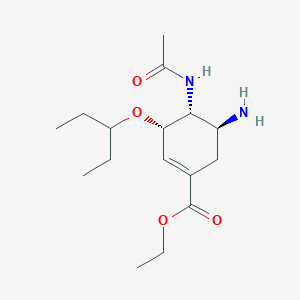

(3S,4R,5S)-Oseltamivir

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S,4R,5S)-Oseltamivir is a stereoisomer of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza A and B. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Oseltamivir is a prodrug, meaning it is metabolized in the body to produce its active form, which inhibits the influenza virus’s neuraminidase enzyme, thereby preventing the virus from spreading within the body.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-Oseltamivir involves several steps, starting from simple organic molecules. The key steps include the formation of the cyclohexene ring, introduction of the ester group, and the stereoselective formation of the desired stereoisomers. The synthesis typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the final product meets pharmaceutical standards.

化学反应分析

Types of Reactions

(3S,4R,5S)-Oseltamivir undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to alcohols.

Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups in this compound can produce ketones or aldehydes, while reduction can revert these back to alcohols.

科学研究应用

(3S,4R,5S)-Oseltamivir has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study stereoselective synthesis and chiral catalysis.

Biology: Investigated for its interactions with viral proteins and its mechanism of action at the molecular level.

Industry: Used in the development of new antiviral drugs and in the study of drug resistance mechanisms.

作用机制

(3S,4R,5S)-Oseltamivir exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the virus from spreading, thereby reducing the severity and duration of the infection. The active form of Oseltamivir binds to the active site of neuraminidase, interfering with its function and halting the viral replication cycle.

相似化合物的比较

Similar Compounds

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Peramivir: A neuraminidase inhibitor with a similar mechanism of action.

Laninamivir: A long-acting neuraminidase inhibitor.

Uniqueness

(3S,4R,5S)-Oseltamivir is unique due to its specific stereochemistry, which is crucial for its binding affinity and inhibitory activity against neuraminidase. Compared to other neuraminidase inhibitors, Oseltamivir is orally bioavailable, making it more convenient for patients to use. Its prodrug nature allows for efficient absorption and conversion to the active form in the body.

生物活性

(3S,4R,5S)-Oseltamivir, commonly known as oseltamivir phosphate, is an antiviral medication primarily used in the treatment and prevention of influenza. Its mechanism of action involves the inhibition of the neuraminidase enzyme on the surface of the influenza virus, which is essential for viral replication and release from infected cells. This article delves into the biological activity of oseltamivir, supported by various studies and data.

Oseltamivir is administered as a prodrug that is rapidly converted in the body to its active metabolite, oseltamivir carboxylate (OC). OC binds to the active site of neuraminidase enzymes across different influenza virus strains, including seasonal and pandemic variants. This binding prevents the cleavage of sialic acid residues on the surface of infected cells, thereby inhibiting viral release and reducing viral load in the host.

Pharmacokinetics

The pharmacokinetic profile of oseltamivir has been extensively studied:

- Absorption : Oseltamivir is well absorbed after oral administration, with peak plasma concentrations of OC reached within 3 to 4 hours. The bioavailability is high, allowing effective systemic distribution to sites of infection.

- Half-Life : The elimination half-life of OC ranges from 6 to 10 hours, allowing for twice-daily dosing regimens.

- Protein Binding : OC has negligible plasma protein binding (approximately 3%), minimizing the risk of drug interactions due to displacement.

Efficacy in Clinical Studies

Oseltamivir has shown significant efficacy in both treatment and prophylaxis against influenza:

- Treatment Efficacy : A systematic review indicated that oseltamivir reduced the duration of influenza symptoms by approximately 17.6 hours in infected patients compared to placebo groups . In pediatric populations, it significantly lowered the risk of developing complications such as otitis media .

- Prophylactic Use : In household contacts exposed to influenza, oseltamivir demonstrated a protective efficacy of up to 89% in preventing clinical influenza cases .

Case Studies

- Household Prophylaxis Study : In a study involving household contacts of infected individuals, oseltamivir was administered prophylactically. The incidence of laboratory-confirmed influenza was reduced by 89% among those receiving oseltamivir compared to placebo .

- Hospitalized Patients : A systematic review focusing on hospitalized adults found that oseltamivir significantly reduced severe outcomes from influenza infections . However, effects were less pronounced in children.

Safety Profile

Oseltamivir has a favorable safety profile. Common adverse effects include mild gastrointestinal symptoms such as nausea and vomiting. Serious adverse events are rare, and withdrawal rates due to side effects are low .

Comparative Efficacy Against Other Neuraminidase Inhibitors

When compared to zanamivir (another neuraminidase inhibitor), oseltamivir shows varied inhibitory effects on human sialidases. Studies indicate that while zanamivir effectively inhibits human sialidases at micromolar concentrations, oseltamivir's effects are less pronounced even at higher concentrations . This suggests potential differences in their mechanisms beyond just viral inhibition.

属性

分子式 |

C16H28N2O4 |

|---|---|

分子量 |

312.40 g/mol |

IUPAC 名称 |

ethyl (3S,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15+/m0/s1 |

InChI 键 |

VSZGPKBBMSAYNT-SOUVJXGZSA-N |

手性 SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |

规范 SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。